(R)-Quinuclidinyl benzilate is a synthetic muscarinic acetylcholine receptor antagonist [ [], [], [], [], [] ]. Unlike naturally occurring muscarinic antagonists like atropine and scopolamine, (R)-Quinuclidinyl benzilate exhibits a higher affinity for mAChRs, making it a valuable tool for studying these receptors [ [] ]. It is classified as a non-selective muscarinic antagonist, binding to all five mAChR subtypes (M1-M5) with similar affinities [ [], [] ].
(R)-(-)-QNB is synthesized from quinuclidine and benzilic acid derivatives. Quinuclidine itself is a bicyclic amine that serves as a precursor in the synthesis of various pharmacologically active compounds. The classification of (R)-(-)-QNB falls under the broader category of antimuscarinic agents, which are known to inhibit the action of acetylcholine at muscarinic receptors, thereby affecting various physiological functions.
The synthesis of (R)-(-)-QNB involves several steps, typically starting from quinuclidine. A common method includes:
Specific parameters such as temperature, reaction time, and the concentration of reactants are critical in optimizing yield and selectivity during synthesis.
The molecular structure of (R)-(-)-QNB can be described by its chemical formula . The compound features a quinuclidine ring fused with a benzilate moiety. Key structural characteristics include:
The three-dimensional conformation of (R)-(-)-QNB allows it to effectively bind to receptor sites, influencing its pharmacological properties.
(R)-(-)-QNB participates in various chemical reactions primarily related to its function as a ligand for muscarinic receptors. Key reactions include:
Understanding these reactions is essential for developing therapeutic applications and predicting drug interactions.
The mechanism of action of (R)-(-)-QNB involves:
Studies have shown that (R)-(-)-QNB has a high affinity for specific subtypes of muscarinic receptors, making it valuable in researching conditions like Alzheimer's disease and other cognitive disorders .
The physical and chemical properties of (R)-(-)-QNB include:
These properties influence its handling during synthesis and application in research settings.
(R)-(-)-QNB has several significant applications in scientific research:
(R)-(-)-Quinuclidinyl benzilate (QNB) is a high-affinity muscarinic acetylcholine receptor antagonist characterized by a complex ester-based molecular architecture. The compound exists in two primary chemical forms: the free base (C₂₁H₂₃NO₃) and the methiodide salt (C₂₂H₂₆INO₃), with the latter featuring a quaternary ammonium modification that enhances receptor interactions and solubility [2] [9]. The molecular weight of the free base is 337.41 g/mol, while the methiodide salt exhibits a higher molecular weight of 479.35 g/mol due to the addition of the methyl iodide moiety [2] [9].
The molecular structure comprises three distinct domains: (1) an aromatic benzilate system featuring two phenyl rings, (2) a carboxylate ester linker, and (3) a rigid bicyclic quinuclidine moiety that confers conformational restraint. This tripartite architecture facilitates optimal interaction with the orthosteric binding site of muscarinic receptors [10]. The benzilate component provides hydrophobic stabilization through π-π stacking interactions with receptor aromatic residues, while the positively charged quinuclidinium nitrogen in the methiodide form engages in critical ionic bonding with a conserved aspartate residue in the receptor's binding pocket [7].
Table 1: Fundamental Physicochemical Properties of (R)-(-)-QNB
Property | Free Base | Methiodide Salt | Experimental Context |
---|---|---|---|
Molecular Formula | C₂₁H₂₃NO₃ | C₂₂H₂₆INO₃ | Elemental analysis [2] [9] |
Molecular Weight | 337.41 g/mol | 479.35 g/mol | Mass spectrometry [2] |
Melting Point | Not reported | 153°C | Crystallization from acetonitrile-methanol [7] |
Storage Conditions | 2-8°C | Not reported | Chemical stability data [9] |
LogP (Estimated) | 3.2 ± 0.5 | 2.1 ± 0.3 | Reverse-phase HPLC comparison [10] |
The lipophilicity profile, as estimated by reverse-phase HPLC retention times, indicates moderate hydrophobicity for both forms (logP ≈ 3.2 for free base), which facilitates blood-brain barrier penetration—a critical property for central nervous system activity [10]. Structural modifications involving heterocyclic substitutions, such as replacement of one phenyl group with 2-thienyl, significantly reduce lipophilicity while maintaining receptor affinity, demonstrating the adaptability of the molecular scaffold for pharmacological optimization [10].
(R)-(-)-QNB derives its stereoselective pharmacological activity from two distinct chiral elements: the quinuclidinyl alcohol carbon (C3) and the benzylic α-hydroxyl carbon of the benzilate moiety. The absolute configuration at the quinuclidinyl C3 position is designated as R, while the benzilic acid center can independently adopt either R or S configuration, creating the potential for diastereomeric forms [3] [6]. The pharmacologically dominant configuration features the R absolute stereochemistry at both chiral centers, designated as (R,R)-QNB [6].
The quinuclidinyl chiral center originates from the precursor (R)-(-)-3-quinuclidinol, where the R configuration positions the hydroxyl group in a spatially optimal orientation for nucleophilic attack during ester bond formation with benzilic acid [3]. This specific spatial arrangement creates a three-dimensional pharmacophore essential for high-affinity receptor interactions. The chiral environment within muscarinic receptor subtypes, particularly the M1 receptor, contains asymmetric binding pockets that discriminate between enantiomeric forms through differential hydrogen bonding networks and steric complementarity [6] [8].
Table 2: Chiral Centers in (R)-(-)-QNB
Chiral Center Location | Stereochemical Role | Biological Consequence |
---|---|---|
Quinuclidinyl C3 | Determines spatial orientation of cationic headgroup | 40-100x higher mAChR affinity vs. S-configuration [3] |
Benzilic acid α-carbon | Modulates aromatic ring spatial arrangement | Alters receptor subtype selectivity profile [6] |
Combined (R,R) configuration | Creates complementary receptor surface match | Enables subnanomolar binding affinity [6] |
X-ray crystallographic studies of QNB analogs reveal that the (R) configuration at the quinuclidinyl center positions the ester carbonyl oxygen toward a specific receptor subpocket, facilitating hydrogen bonding with serine and tyrosine residues in transmembrane domain 3 of muscarinic receptors [7]. The rigid quinuclidine bicycle adopts a distorted-boat conformation with N-CH₂-CH₂-C₄ torsion angles of 8.7-10.1°, characteristic of a propeller-like arrangement that maximizes receptor complementarity [7]. This precise three-dimensional arrangement explains why synthetic (R,R)-4-iodo-QNB and (R,R)-4-(fluoromethyl)-QNB demonstrate exceptional subtype selectivity for M1 receptors in positron emission tomography applications [6].
The pharmacological properties of QNB enantiomers demonstrate profound stereochemical dependence, with the (R)-configuration at the quinuclidinyl center conferring substantially higher muscarinic receptor affinity than its (S)-counterpart. Binding assays using [³H]-N-methyl scopolamine reveal that (R)-QNB exhibits 40-100-fold greater affinity across muscarinic receptor subtypes (M1-M4) compared to (S)-QNB [3]. This stereoselectivity originates from differential molecular complementarity within the orthosteric binding site, where the (S)-enantiomer's spatial orientation creates steric clashes with transmembrane helix 7 and suboptimal ionic interaction distances with the conserved aspartate residue [3] [8].
The receptor subtype selectivity profile varies significantly between diastereomers. While (R,R)-QNB demonstrates high affinity for all muscarinic subtypes with slight M1 preference, the (R,S) configuration in fluorinated analogs like (R,S)-4-(fluoromethyl)-QNB unexpectedly shifts selectivity toward M2 receptors [6]. This demonstrates that the benzilic acid chirality independently modulates receptor subtype discrimination through differential interaction with extracellular loop regions that exhibit structural variation between subtypes.
Table 3: Enantiomeric Comparison of Binding Affinities
Stereoisomer | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1:M2 Selectivity Ratio | Structural Basis |
---|---|---|---|---|
(R,R)-QNB | 0.12 ± 0.03 | 0.35 ± 0.08 | 2.9:1 | Optimal cation-π and hydrogen bonding [3] [6] |
(S,R)-QNB | 4.7 ± 0.9 | 5.2 ± 1.1 | 1.1:1 | Suboptimal quinuclidine positioning [3] |
(R,S)-4-(fluoromethyl)-QNB | 1.8 ± 0.4 | 0.6 ± 0.1 | 1:3.0 | Fluorine interactions with M2-specific residues [6] |
(S,S)-QNB | >50 | >50 | Not determined | Severe steric clashes [3] |
Heterocyclic modifications further amplify enantiomeric differences. The 4-bromo-QNB analog with R-configuration exhibits 2-fold greater potency at M1 receptors compared to its brominated predecessor, while the 2-thienyl derivative demonstrates exceptional M1 selectivity with 4-fold increased potency at M2 receptors despite reduced lipophilicity [10]. This highlights how strategic molecular modifications can leverage stereochemical advantages to fine-tune receptor subtype engagement.
The enantiomer-specific activity extends to functional outcomes beyond binding affinity. In isolated tissue preparations, (R)-QNB produces significantly greater rightward shifts in acetylcholine concentration-response curves compared to (S)-QNB, confirming the functional antagonist superiority of the R-configuration [3]. Molecular dynamics simulations reveal that (R)-QNB forms a stable hydrogen bond with Asn382 in the M1 receptor (residue numbering varies by species) with bond persistence >95% of simulation time, whereas the (S)-enantiomer maintains this interaction <20% of the time [8]. This dynamic difference in molecular recognition underpins the profound pharmacological divergence between enantiomers and validates the stringent stereochemical requirements for optimal muscarinic antagonism.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1